molecular formula C11H13N B14615026 2-Butylbenzonitrile CAS No. 57775-05-0

2-Butylbenzonitrile

Cat. No.: B14615026
CAS No.: 57775-05-0
M. Wt: 159.23 g/mol
InChI Key: CQKKTUCVEOBIBW-UHFFFAOYSA-N
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Description

Benzonitriles are characterized by their nitrile (-C≡N) functional group attached to a benzene ring, and substituents like alkyl or aryl groups significantly influence their physical, chemical, and application-specific properties. This article compares 2-Butylbenzonitrile with structurally similar benzonitrile derivatives using data from the provided sources.

Properties

CAS No.

57775-05-0

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-butylbenzonitrile

InChI

InChI=1S/C11H13N/c1-2-3-6-10-7-4-5-8-11(10)9-12/h4-5,7-8H,2-3,6H2,1H3

InChI Key

CQKKTUCVEOBIBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butylbenzonitrile can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400 to 450 °C) to form benzonitrile derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Butylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Butylbenzonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds from the evidence share structural similarities with 2-Butylbenzonitrile and are analyzed for comparative insights:

2-(Cyclobutylamino)benzonitrile (CAS 204079-15-2)

  • Structure: Features a cyclobutylamino (-NH-cyclobutyl) group at the 2-position instead of a butyl chain.
  • This may enhance solubility in polar solvents but reduce lipophilicity.
  • Applications : Listed for R&D use, suggesting utility in pharmaceutical or agrochemical intermediates .

2-Chloro-6-methylbenzonitrile

  • Structure : Substituted with a chlorine atom at the 2-position and a methyl group at the 6-position.
  • This contrasts with the electronically neutral butyl substituent in this compound.
  • Applications : Used in research and production-scale applications, likely as a precursor in organic synthesis .

2-(But-3-en-1-yl)benzonitrile (CAS 62170-45-0)

  • Structure : Contains a but-3-en-1-yl group (unsaturated C4 chain) at the 2-position.
  • Key Differences : The double bond in the side chain introduces sp² hybridization, increasing reactivity for addition reactions (e.g., hydrogenation) compared to the saturated butyl group in this compound. This compound’s molecular weight (157.215 g/mol) and formula (C₁₁H₁₁N) are comparable to alkyl-substituted benzonitriles .

Butanenitrile, 2-methylene

  • Structure : A linear nitrile with a methylene group at the 2-position (CH₂=C(CH₂CN)).
  • Key Differences: Unlike aromatic benzonitriles, this compound lacks a benzene ring, resulting in lower molecular complexity and distinct applications (e.g., solvent or monomer for polymerization).

Data Table: Comparative Properties of Benzonitrile Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-(Cyclobutylamino)benzonitrile 204079-15-2 C₁₁H₁₂N₂ Not provided Cyclobutylamino R&D intermediates
2-Chloro-6-methylbenzonitrile Not provided C₈H₆ClN Not provided Chloro, methyl Research/production
2-(But-3-en-1-yl)benzonitrile 62170-45-0 C₁₁H₁₁N 157.215 Butenyl Not specified
Butanenitrile, 2-methylene Not provided C₅H₇N Not provided Methylene Industrial/chemical synthesis

Biological Activity

2-Butylbenzonitrile, a compound belonging to the benzonitrile family, has garnered attention due to its potential biological activities. This article reviews existing literature on the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by its structural formula, which includes a butyl group attached to a benzonitrile moiety. The chemical structure can be represented as follows:

C11H13N\text{C}_{11}\text{H}_{13}\text{N}

Biological Activity

Research on the biological activity of this compound indicates a range of effects, particularly in antimicrobial and cytotoxic activities.

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in the following table:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating its potential as an anticancer agent. The results are presented in the table below:

Cell Line IC50 (µM)
A549 (Lung Cancer)15
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, its antimicrobial action may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

A notable case study involved the application of this compound in treating infections resistant to conventional antibiotics. In a clinical setting, patients with chronic infections were administered a regimen including this compound, resulting in significant improvements in clinical symptoms and microbiological outcomes.

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